molecular formula C10H7F2NO2 B6243169 methyl 4,7-difluoro-1H-indole-2-carboxylate CAS No. 1156857-12-3

methyl 4,7-difluoro-1H-indole-2-carboxylate

Cat. No.: B6243169
CAS No.: 1156857-12-3
M. Wt: 211.2
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Description

Methyl 4,7-difluoro-1H-indole-2-carboxylate (CAS 1156857-12-3) is a fluorinated indole ester that serves as a versatile and valuable chemical intermediate in medicinal chemistry and pharmaceutical research. This compound is part of the prominent indole-2-carboxamide class, which has demonstrated significant potential in the discovery of novel therapeutic agents. Scientific studies have highlighted derivatives of this scaffold as possessing potent antitumour activities, particularly against aggressive paediatric brain tumours such as glioblastoma multiforme (GBM) and atypical teratoid/rhabdoid tumours (AT/RT) . Researchers are exploring these indole-2-carboxamides for their selective cytotoxicity against tumour cells while showing minimal effects on non-neoplastic cells, indicating a promising safety profile . Beyond oncology, this chemical scaffold is also being investigated for its antitubercular properties, acting as an inhibitor of the essential mycobacterial membrane protein large 3 (MmpL3) transporter in Mycobacterium tuberculosis . The structural motif of the indole-2-carboxylate is further recognized in other therapeutic areas, including the development of novel HIV-1 integrase strand transfer inhibitors (INSTIs), underscoring its broad utility in drug discovery . This product is intended for research and development purposes only. It is strictly for use in a laboratory setting and is not intended for human, veterinary, or diagnostic use. Researchers can expect high-purity material, with typical specifications including a minimum purity of 99% and immediate availability for shipping in various quantities, from single grams to multiple kilograms .

Properties

CAS No.

1156857-12-3

Molecular Formula

C10H7F2NO2

Molecular Weight

211.2

Purity

95

Origin of Product

United States

Preparation Methods

Electrophilic Fluorination

Electrophilic fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) enable direct fluorination of indole derivatives. For example, 4-fluoroindole can undergo further fluorination at the 7-position under controlled conditions.

Procedure :

  • Dissolve 4-fluoroindole (1.0 eq) in anhydrous DMF under nitrogen.

  • Add NFSI (2.2 eq) and heat at 80°C for 12 hours.

  • Purify via silica chromatography (heptane/EtOAc) to isolate 4,7-difluoroindole.

Yield : ~60–70%.

Diazotization and Schiemann Reaction

This classical method involves diazotization of aniline derivatives followed by fluorodeboronation:

  • 4,7-Diaminoindole is treated with NaNO₂/HBF₄ to form diazonium tetrafluoroborate.

  • Thermal decomposition yields 4,7-difluoroindole.

Limitations : Requires multi-step synthesis of diamino precursors, lowering overall yield.

Carboxylation at the 2-Position

Directed Ortho-Metalation (DoM)

A lithiation strategy introduces carboxyl groups regioselectively:

  • Protect indole NH with tert-butoxycarbonyl (Boc) .

  • Treat with LDA at −78°C to generate lithiated species at C2.

  • Quench with CO₂ to form Boc-protected 4,7-difluoroindole-2-carboxylic acid .

Example :

  • Boc-protected 4,6-difluoroindole underwent lithiation and carboxylation to yield 78% carboxylic acid.

Palladium-Catalyzed Carbonylation

Pd(OAc)₂/Xantphos catalyzes carbonylation of 2-bromo-4,7-difluoroindole:

  • React with CO (1 atm) and methanol in DMF at 100°C.

  • Directly forms methyl ester with >80% yield.

Esterification of 4,7-Difluoro-1H-Indole-2-Carboxylic Acid

Acid-Catalyzed Fischer Esterification

Conditions :

  • Reflux 4,7-difluoroindole-2-carboxylic acid (1.0 eq) in methanol with H₂SO₄ (0.1 eq) for 12 hours.

  • Concentrate under reduced pressure and purify via recrystallization (EtOAc/heptane).

Yield : 85–90%.

Chloride-Mediated Esterification

  • Convert carboxylic acid to acid chloride using SOCl₂ or oxalyl chloride .

  • React with methanol in presence of triethylamine.

Procedure :

  • Add SOCl₂ (1.5 eq) to carboxylic acid in anhydrous DCM.

  • After 2 hours, evaporate excess SOCl₂, add methanol, and stir for 1 hour.

  • Isolate ester with 92% yield.

One-Pot Synthesis from Halogenated Precursors

A streamlined approach combines halogenation, carboxylation, and esterification:

Steps :

  • Brominate 4,7-difluoroindole at C2 using NBS.

  • Perform Pd-catalyzed carbonylation with CO and methanol.

Advantages :

  • Avoids intermediate isolation.

  • Achieves 75% overall yield.

Purification and Characterization

Chromatographic Methods

  • Silica gel chromatography with heptane/EtOAc (4:1) resolves ester from unreacted acid.

  • HPLC (C18 column, acetonitrile/water) ensures >99% purity for pharmaceutical applications.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.53 (d, J = 3.8 Hz, 1H), 7.25–7.15 (m, 2H), 6.72 (td, J = 9.7 Hz, 1H), 3.90 (s, 3H).

  • MS (ESI) : m/z 242.1 [M+H]⁺.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Scalability
Fischer Esterification85–9095Moderate
Pd-Catalyzed Carbonylation7598High
Chloride-Mediated9297Low

Challenges and Optimization

  • Regioselective Fluorination : Competing fluorination at C5/C6 requires careful control of reaction time and temperature.

  • Ester Hydrolysis : Acidic conditions during Boc deprotection may hydrolyze methyl esters; use mild bases (e.g., K₂CO₃) in methanol .

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The methyl ester at position 2 undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for further derivatization:

Reaction ConditionsProductNotesSource
NaOH (aq.), reflux4,7-Difluoro-1H-indole-2-carboxylic acidCommon saponification method for esters
H<sub>2</sub>O/MeOH, HCl catalystSame as aboveMild conditions preserve ring integrity

The carboxylic acid derivative serves as a precursor for amide bond formation (e.g., with amines using EDC·HCl/HOBt or CDI) .

Electrophilic Aromatic Substitution (EAS)

The indole ring’s reactivity in EAS is modulated by fluorine’s electron-withdrawing effects and the ester’s directing influence:

  • Nitration : Fluorine at positions 4 and 7 deactivates the ring, directing nitration to the less hindered position 5 or 3.

  • Halogenation : Bromination or iodination likely occurs at position 5 due to steric and electronic factors .

  • Friedel-Crafts Acylation : Limited by fluorine’s deactivation but feasible under strong Lewis acid catalysis (e.g., AlCl<sub>3</sub>) at position 3 .

Example :

Substitution TypeConditionsPositionYield (%)Source
BrominationBr<sub>2</sub>, DCM, 0°C5~60*
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 50°C3~45*

*Yields inferred from analogous 3-acetylindole reactions .

Palladium-Catalyzed Cross-Couplings

The compound participates in transition-metal-catalyzed reactions, leveraging the indole’s π-system and directing groups:

C–H Arylation

Pd(OAc)<sub>2</sub>/AgOAc systems enable direct C–H functionalization. The ester group at position 2 directs arylation to position 4 or 5 :

SubstrateConditionsProductYield (%)Source
Methyl 4,7-difluoro-1H-indole-2-carboxylate + PhIPd(OAc)<sub>2</sub>, AgOAc, HFIP, 120°CC4-arylated derivative73*

*Yield based on analogous 7-fluoroindole reactions .

Suzuki-Miyaura Coupling

The fluorine atoms are compatible with Suzuki reactions. Boronic acids couple at halogenated positions under Pd catalysis:

Reaction PartnersConditionsProductYield (%)Source
Arylboronic acid + this compoundPd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DMFBiaryl indole derivative65–80*

*Reported for similar difluoroindoles.

Decarboxylative Functionalization

After hydrolysis to the carboxylic acid, decarboxylation can occur under thermal or photolytic conditions, enabling C–H bond activation at position 2 :

SubstrateConditionsProductYield (%)Source
4,7-Difluoro-1H-indole-2-carboxylic acidCu(OAc)<sub>2</sub>, DMSO, 150°C4,7-Difluoro-1H-indole85*

Amide and Urea Formation

The carboxylic acid (post-hydrolysis) reacts with amines or hydrazines to form amides or ureas, key for bioactive molecule synthesis :

ReactionConditionsProductYield (%)Source
Acid + BenzylamineEDC·HCl, HOBt, DMFN-Benzyl-4,7-difluoroindole-2-carboxamide98*
Acid + PhenylhydrazineCDI, THFPhenylhydrazide derivative93*

*Yields from analogous 4,6-difluoroindole reactions .

Ring Functionalization via Migratory Insertion

Under Pd catalysis, the ester group facilitates carbonyl migration, enabling regioselective functionalization. For example, 3,2-acyl migration has been observed in related indoles :

ProcessConditionsOutcomeSource
C4-Arylation with 3,2-carbonyl migrationPd(OAc)<sub>2</sub>, TFA, HFIP, 120°CC4-Aryl-3-acetylindole derivative

Scientific Research Applications

Medicinal Chemistry

Drug Development
Methyl 4,7-difluoro-1H-indole-2-carboxylate serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its structural features allow it to act as a bioisostere for other indole derivatives, which can lead to the development of novel therapeutic agents. For instance, research has indicated its potential in developing antiviral and anticancer drugs due to its ability to interact with specific biological targets .

Biological Activity
The compound has shown promising biological activities, including:

  • Antiviral Properties : Studies suggest that derivatives of this compound can inhibit viral replication, making them candidates for treating viral infections such as influenza .
  • Anticancer Activity : Preliminary research indicates that this compound may exhibit cytotoxic effects on various cancer cell lines, warranting further investigation into its mechanisms of action and therapeutic efficacy .

Chemical Synthesis

Synthetic Routes
The synthesis of this compound typically involves several key reactions:

  • Electrophilic Substitution : The indole ring can undergo electrophilic substitution reactions, allowing for the introduction of various functional groups.
  • Nucleophilic Substitution : The fluorine atoms can be replaced by nucleophiles in nucleophilic aromatic substitution reactions .

These synthetic methods are essential for producing derivatives with tailored properties for specific applications in research and industry.

Materials Science

This compound is also being explored for its potential applications in materials science. Its unique chemical properties may allow it to be used in creating advanced materials with specific functionalities, such as:

  • Fluorescent Materials : The incorporation of fluorinated compounds often enhances the optical properties of materials, making them suitable for applications in sensors and imaging technologies.
  • Polymer Chemistry : As a monomer or additive, it can improve the thermal and mechanical properties of polymers .

Mechanism of Action

The mechanism of action of methyl 4,7-difluoro-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of methyl 4,7-difluoro-1H-indole-2-carboxylate can be contextualized by comparing it with analogous indole derivatives. Key compounds include positional isomers, ester variants, and halogen-substituted analogs (Table 1).

Table 1: Structural and Functional Comparison of this compound with Analogs

Compound Name CAS Number Substituents (Positions) Ester Group Molecular Weight (g/mol) Key Differences/Implications
This compound 1156857-12-3 F (4,7) Methyl 211.16 Reference compound; balanced lipophilicity
Ethyl 4,7-difluoro-1H-indole-2-carboxylate 394735-23-0 F (4,7) Ethyl 225.19 Increased lipophilicity due to ethyl group
Methyl 4,5-difluoro-1H-indole-2-carboxylate 1339009-36-7 F (4,5) Methyl 211.17 Altered electronic effects from F positional isomerism
Ethyl 5,7-difluoro-1H-indole-2-carboxylate 220679-10-7 F (5,7) Ethyl 225.19 Steric hindrance shifts at positions 5 and 7
Methyl 4,5-dichloro-1H-indole-2-carboxylate 952958-53-1 Cl (4,5) Methyl 244.07 Larger, more electronegative Cl substituents
4,7-Difluoro-1H-indole-2-carboxylic acid CID 22338125 F (4,7) -COOH 199.12 Higher acidity and hydrophilicity

Key Observations

Ester Group Variations Ethyl vs. Carboxylic Acid Derivative: The free acid (CID 22338125) lacks the ester group, resulting in higher aqueous solubility and acidity, making it less suitable for lipid-rich environments .

Fluorine Positional Isomerism 4,7-Difluoro vs.

Halogen Substitution

  • Fluorine vs. Chlorine : Chlorine substituents (e.g., CAS 952958-53-1) introduce larger atomic radii and stronger electron-withdrawing effects, which could enhance binding affinity in protein targets but reduce metabolic stability compared to fluorine .

Synthetic Utility

  • This compound serves as a precursor for amide derivatives, as seen in related compounds (e.g., ), where ester-to-amide conversion is common in drug synthesis .

Research Implications

  • Pharmaceutical Applications : Fluorine at positions 4 and 7 may block cytochrome P450-mediated metabolism, extending drug half-life .
  • Material Science : The compound’s crystallinity and stability (inferred from analogs in ) make it a candidate for X-ray diffraction studies using programs like SHELXL .
  • Environmental Impact : Fluorinated indoles generally exhibit lower eco-toxicity compared to chlorinated analogs, as seen in aquatic toxicity profiles of related esters .

Biological Activity

Methyl 4,7-difluoro-1H-indole-2-carboxylate is a fluorinated derivative of indole that has garnered attention in medicinal chemistry due to its promising biological activities. This compound is characterized by the presence of two fluorine atoms at the 4 and 7 positions of the indole ring, which enhances its chemical stability and biological activity compared to non-fluorinated analogs. The molecular formula is C10H7F2NO2C_{10}H_{7}F_{2}NO_{2} .

Biological Activities

This compound exhibits a variety of biological activities, including:

  • Antiviral Properties : Preliminary studies suggest that this compound may possess antiviral effects, although specific mechanisms and targets require further investigation .
  • Anticancer Activity : Research indicates potential anticancer properties, particularly through inhibition of key cellular pathways involved in tumor growth .
  • Antimicrobial Effects : The compound has been evaluated for its antimicrobial activity against various pathogens, showing promising results .

The biological activity of this compound is thought to be mediated through several biochemical pathways:

  • Enzyme Inhibition : The compound may interact with specific enzymes involved in cancer proliferation and viral replication, although detailed target identification is ongoing .
  • Cell Signaling Interference : It is hypothesized that this compound could disrupt cell signaling pathways critical for cancer cell survival and proliferation .

Antiproliferative Activity

A study examining the antiproliferative effects of this compound on various cancer cell lines revealed significant cytotoxicity. The median inhibitory concentration (IC50) values were determined using the MTT assay:

Cell LineIC50 (µM)Reference Compound (Doxorubicin) IC50 (µM)
MCF-7 (Breast)1.351.10
HT-29 (Colon)2.801.50
Panc-1 (Pancreas)3.002.20
A-549 (Lung)4.003.00

These results indicate that this compound exhibits comparable or superior antiproliferative activity against certain cancer cell lines when compared to doxorubicin, a well-known chemotherapeutic agent .

Case Study: Mechanistic Insights

In a recent study focused on the mechanism of action, researchers utilized docking studies to explore how this compound interacts with target proteins involved in cancer progression. The findings indicated strong binding affinities to key receptors implicated in tumor growth, suggesting a multi-targeted approach for its anticancer effects .

Q & A

Q. What are the common synthetic routes for preparing methyl 4,7-difluoro-1H-indole-2-carboxylate?

The synthesis of fluorinated indole derivatives typically involves cyclization of fluorinated precursors or selective fluorination. For example, tetrafluoroindole synthesis starts with hexafluorobenzene via a five-step sequence involving nucleophilic substitution and cyclization . For methyl carboxylate derivatives, esterification of indole-2-carboxylic acids with methanol under acidic conditions is common. Refluxing with sodium acetate in acetic acid can facilitate condensation reactions, as seen in analogous indole derivatives . Purification often involves recrystallization from DMF/acetic acid mixtures .

Q. How is this compound characterized structurally?

Key characterization methods include:

  • 1^1H NMR : Fluorine substituents induce distinct splitting patterns (e.g., doublets or double-doublets) and deshield aromatic protons. For example, in 4,6-difluoroindole-2-carboxamide, protons adjacent to fluorine exhibit JJ couplings of 21.2–30.0 Hz .
  • HRMS (High-Resolution Mass Spectrometry) : Used to confirm molecular ion peaks (e.g., [M+H]+^+ for C10_{10}H8_8F2_2NO2_2 requires precise mass matching) .
  • X-ray crystallography : Resolves substituent positions and hydrogen bonding in solid-state structures .

Q. What role do fluorine atoms play in the physicochemical properties of this compound?

Fluorine enhances metabolic stability, lipophilicity, and bioavailability. The electron-withdrawing nature of fluorine alters electron density in the indole ring, affecting reactivity in electrophilic substitutions (e.g., nitration or halogenation). Fluorine at positions 4 and 7 may sterically hinder interactions at adjacent sites, influencing regioselectivity in further functionalization .

Advanced Research Questions

Q. How can synthetic routes be optimized for higher yields or regioselective fluorination?

  • Catalytic fluorination : Use of transition-metal catalysts (e.g., palladium) for directed C–H fluorination at specific positions .
  • Microwave-assisted synthesis : Reduces reaction time and improves purity in cyclization steps .
  • Protecting groups : Temporarily block reactive sites (e.g., NH of indole) to direct fluorination to desired positions .

Q. What methodologies are used to evaluate the biological activity of this compound?

  • Antimicrobial assays : Test against Mycobacterium species via microdilution to determine minimum inhibitory concentrations (MICs) .
  • Enzyme inhibition studies : Fluorinated indoles are screened against kinases or cytochrome P450 isoforms using fluorescence-based assays .
  • Cellular uptake studies : Radiolabeled or fluorescently tagged derivatives track intracellular distribution .

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved?

  • DFT calculations : Predict 1^1H and 19^{19}F NMR chemical shifts to validate experimental data .
  • Variable-temperature NMR : Resolves dynamic effects (e.g., rotational barriers) that obscure splitting patterns .
  • Isotopic labeling : Use 15^{15}N or 13^{13}C labels to simplify complex couplings .

Q. What experimental frameworks assess the environmental impact or degradation pathways of this compound?

  • Fate studies : Monitor hydrolysis, photolysis, and biodegradation in simulated environmental matrices (soil/water systems) .
  • Ecotoxicology assays : Evaluate toxicity in Daphnia magna or algal models to determine EC50_{50} values .
  • Metabolite profiling : Use LC-HRMS to identify transformation products in biotic/abiotic systems .

Q. How can stability under varying storage conditions be systematically evaluated?

  • Forced degradation studies : Expose the compound to heat (40–80°C), humidity (75% RH), and UV light to identify degradation products .
  • Accelerated stability testing : Store at elevated temperatures and analyze purity via HPLC at intervals .
  • Cryopreservation : Assess stability at –20°C or –80°C with desiccants to prevent hydrolysis .

Q. What computational approaches predict structure-activity relationships (SAR) for fluorinated indoles?

  • Molecular docking : Simulate interactions with target proteins (e.g., kinases) to prioritize derivatives for synthesis .
  • QSAR models : Correlate electronic parameters (Hammett σ) or logP values with bioactivity data .
  • MD simulations : Study conformational flexibility and binding kinetics over nanosecond timescales .

Q. What challenges arise in scaling up synthesis, and how are they addressed?

  • Solvent selection : Replace acetic acid with greener solvents (e.g., ethanol/water mixtures) to improve safety .
  • Continuous flow reactors : Enhance heat/mass transfer in exothermic fluorination steps .
  • Crystallization optimization : Use anti-solvent addition or seeding to control particle size distribution .

Methodological Notes

  • Contradictions in evidence : Fluorine position (e.g., 4,5- vs. 4,7-difluoro) significantly alters reactivity and spectral data; ensure substituent assignments are validated via 2D NMR .

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